

3-(4-Methoxyphenoxy)propanoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B1296055

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

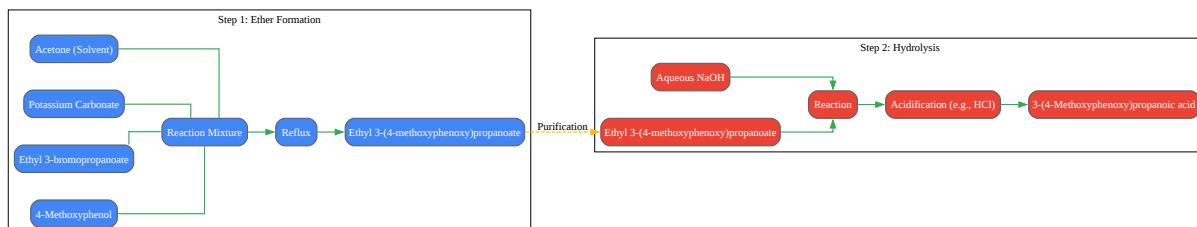
Abstract

This technical guide provides a comprehensive overview of **3-(4-Methoxyphenoxy)propanoic acid**, a chemical compound with potential applications in various scientific domains. This document consolidates its fundamental chemical properties, synthesis methodologies, and available data. Due to the limited publicly available research on the specific biological activity of this compound, this guide also briefly discusses the known biological significance of its close structural analogs to provide a broader context for researchers exploring this chemical space.

Chemical Identity and Properties

3-(4-Methoxyphenoxy)propanoic acid is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone.

Property	Value	Reference
CAS Number	20811-60-3	
Molecular Formula	C ₁₀ H ₁₂ O ₄	
Molecular Weight	196.20 g/mol	
Melting Point	110.5 °C	
Boiling Point	321.7 °C at 760 mmHg	
Density	1.188 g/cm ³	
pKa	4.14 ± 0.10 (Predicted)	


Synthesis Protocols

Several synthesis routes for **3-(4-Methoxyphenoxy)propanoic acid** have been reported. A common laboratory-scale synthesis involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid derivative under basic conditions.

Example Protocol: Williamson Ether Synthesis

A general procedure involves the reaction of 4-methoxyphenol with ethyl 3-bromopropanoate in the presence of a weak base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone. The resulting ester is then hydrolyzed to the carboxylic acid.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-(4-Methoxyphenoxy)propanoic acid**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of extensive, publicly available scientific literature detailing the specific biological activities and mechanisms of action for **3-(4-Methoxyphenoxy)propanoic acid** (CAS 20811-60-3). Researchers are encouraged to consider this compound for novel investigational studies.

To provide a valuable context for researchers, the biological activities of two closely related structural analogs are discussed below. It is crucial to note that these findings may not be directly extrapolated to **3-(4-Methoxyphenoxy)propanoic acid**.

Structural Analog: **3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)**

HMPA, also known as dihydroferulic acid, is a well-studied metabolite of dietary polyphenols. It differs from the title compound by the presence of a hydroxyl group in place of one of the methoxy groups on the phenyl ring.

Known Biological Activities of HMPA:

- Muscle Health: HMPA has been shown to mitigate muscle atrophy by attenuating the expression of Atrogin-1 and MuRF-1, which are key ubiquitin ligases in muscle protein degradation. It may also enhance grip strength and inhibit protein catabolism induced by exhaustive exercise.
- Metabolic Regulation: Studies suggest that HMPA contributes to improved hepatic lipid metabolism.
- Oxidative Stress: HMPA has been investigated for its role in regulating oxidative stress and muscle fiber composition.

Structural Isomer: 2-(4-Methoxyphenoxy)propanoic acid (Lactisole)

Lactisole is a structural isomer of the title compound, with the phenoxy group attached to the second carbon of the propanoic acid chain.

Known Biological Activity of Lactisole:

- Sweetness Inhibitor: The sodium salt of 2-(4-methoxyphenoxy)propanoic acid is known as a potent and selective sweet taste inhibitor in humans. It is used in the food industry to modulate sweetness profiles.

Future Directions

The limited biological data on **3-(4-Methoxyphenoxy)propanoic acid** presents an opportunity for novel research. Future studies could explore its potential pharmacological activities, drawing inspiration from its structurally similar counterparts. Investigating its effects on metabolic pathways, muscle physiology, and as a potential taste modulator could be fruitful areas of research.

Conclusion

This technical guide has summarized the key chemical properties and synthesis of **3-(4-Methoxyphenoxy)propanoic acid**. While direct biological data is scarce, the known activities of its structural analogs, HMPA and Lactisole, suggest that this chemical scaffold is of interest for further biological investigation. This document serves as a foundational resource for scientists and researchers initiating studies on this compound.

- To cite this document: BenchChem. [3-(4-Methoxyphenoxy)propanoic acid CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296055#3-4-methoxyphenoxy-propanoic-acid-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1296055#3-4-methoxyphenoxy-propanoic-acid-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com